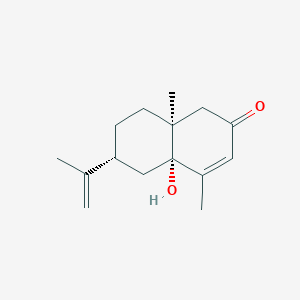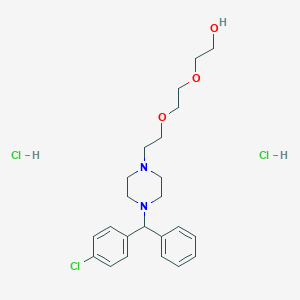
beta-Rotunol
Descripción general
Descripción
Synthesis Analysis
The synthesis of Beta-Rotunol has been approached through various methods, aiming to replicate the natural compound's structure and characteristics. A pivotal study demonstrated the synthesis of Beta- and Alpha-Rotunols, revising the structure of a related metabolite, indicating the complexity and the depth of research required to synthesize these compounds accurately (Murai, Ono, Abiko, & Masamune, 1982). Another approach involved starting from santonin to achieve the synthesis of (+)-Anhydro-beta-rotunol along with diastereomers of 6,11-spirovetivadiene, showcasing the versatility in synthetic methods (Blay et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Murai, Ono, Abiko, and Masamune (1982) describe the synthesis of β- and α-rotunols, revising the structure of a stress metabolite “1-keto-α-cyperone” isolated from tobacco (Murai, Ono, Abiko, & Masamune, 1982).
- Hiking, Aota, Kuwano, and Takemoto (1971) isolated α-rotunol and β-rotunol from nutgrass, determining their structures through spectral properties and chemical transformations (Hiking, Aota, Kuwano, & Takemoto, 1971).
- Blay et al. (2004) achieved the synthesis of (+)-anhydro-beta-rotunol and its diastereomers from santonin, outlining the key steps in this process (Blay et al., 2004).
Antifungal and Anti-inflammatory Properties :
- Harris and Dennis (1976) tested the antifungal activity of post-infectional metabolites, including anhydro-β-rotunol, against various potato pathogens. These compounds exhibited significant antifungal activity, although the presence of organic nutrients decreased their effectiveness in some cases (Harris & Dennis, 1976).
- Chen et al. (2013) isolated compounds, including (+)-anhydro-β-rotunol, from the roots of Solanum erianthum, demonstrating their anti-inflammatory activity in cell-based assays (Chen et al., 2013).
Safety and Hazards
Beta-Rotunol is a controlled substance and not for sale in certain territories . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .
Mecanismo De Acción
Target of Action
Beta-Rotunol is a natural product of Cyperus, Cyperaceae . It primarily targets the IL-10 pathway and inhibits the production of cyclooxygenase-2 . The IL-10 pathway plays a crucial role in controlling inflammation in the body, while cyclooxygenase-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
Beta-Rotunol interacts with its targets by inhibiting the IL-10 pathway and the production of cyclooxygenase-2 . This inhibition results in the suppression of inflammation and the growth of cancer cells .
Biochemical Pathways
It is known that it impacts the il-10 pathway and the production of cyclooxygenase-2 These pathways are involved in inflammation and cancer cell growth
Pharmacokinetics
It is known that the compound has a molecular weight of 2343 and a density of 1.073±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of Beta-Rotunol’s action is the inhibition of cancer cell growth . By targeting the IL-10 pathway and inhibiting the production of cyclooxygenase-2, Beta-Rotunol can suppress inflammation and inhibit the growth of cancer cells .
Propiedades
IUPAC Name |
(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLKCAWQQMJCA-SNPRPXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Rotunol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the silicon-guided acid-promoted rearrangement in the synthesis of β-rotunol and its derivatives?
A1: This rearrangement, a key step in the synthesis outlined by researchers [], transforms a 1-trimethylsilyl-4,5-epoxyeudesmane derived from santonin into a spiro[4,5]decanediol. This spirocyclic compound serves as a crucial intermediate in the synthesis of various spirovetivane sesquiterpenes, including (+)-anhydro-β-rotunol, (-)-premnaspirodiene, and (-)-hinesene [].
Q2: What insights did the synthesis of β-rotunol derivatives provide about the structure of (-)-agarospirene?
A2: The synthesis of various diastereomers of 6,11-spirovetivadiene, achieved during the pursuit of β-rotunol and its derivatives, was instrumental in revising the structure of (-)-agarospirene []. Initially isolated from Scapania sp., (-)-agarospirene's structure was found to be incorrectly assigned. The synthetic work demonstrated that its structure is, in fact, identical to that of (-)-hinesene [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




